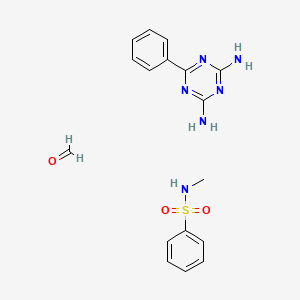
formaldehyde;N-methylbenzenesulfonamide;6-phenyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, ar-methyl-, polymer with formaldehyde and 6-phenyl-1,3,5-triazine-2,4-diamine is a complex chemical compound known for its diverse applications in various fields. This compound is characterized by its unique structure, which includes benzenesulfonamide, formaldehyde, and 6-phenyl-1,3,5-triazine-2,4-diamine units. It is primarily used in industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, ar-methyl-, polymer with formaldehyde and 6-phenyl-1,3,5-triazine-2,4-diamine involves several steps:
Initial Reaction: The process begins with the reaction of benzenesulfonamide with formaldehyde under acidic or basic conditions to form a polymeric intermediate.
Polymerization: The intermediate is then subjected to polymerization with 6-phenyl-1,3,5-triazine-2,4-diamine. This step typically requires a catalyst and controlled temperature conditions to ensure the formation of the desired polymer.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, ar-methyl-, polymer with formaldehyde and 6-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Polymerization: The compound can further polymerize with other monomers to form copolymers with enhanced properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted benzenesulfonamides, oxidized derivatives, and copolymers with tailored properties.
Scientific Research Applications
Benzenesulfonamide, ar-methyl-, polymer with formaldehyde and 6-phenyl-1,3,5-triazine-2,4-diamine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: The compound is used in the production of high-performance materials, coatings, and adhesives due to its stability and reactivity.
Mechanism of Action
The mechanism of action of benzenesulfonamide, ar-methyl-, polymer with formaldehyde and 6-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, ar-methyl-, polymer with formaldehyde and 1,3,5-triazine-2,4,6-triamine
- 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde and ar-methylbenzenesulfonamide
Uniqueness
Benzenesulfonamide, ar-methyl-, polymer with formaldehyde and 6-phenyl-1,3,5-triazine-2,4-diamine stands out due to its unique combination of structural units, which impart specific properties such as enhanced stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile materials.
Properties
CAS No. |
54307-02-7 |
|---|---|
Molecular Formula |
C17H20N6O3S |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
formaldehyde;N-methylbenzenesulfonamide;6-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H9N5.C7H9NO2S.CH2O/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6;1-8-11(9,10)7-5-3-2-4-6-7;1-2/h1-5H,(H4,10,11,12,13,14);2-6,8H,1H3;1H2 |
InChI Key |
URFBEUNOEBZHSG-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1.C=O.C1=CC=C(C=C1)C2=NC(=NC(=N2)N)N |
Related CAS |
54307-02-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


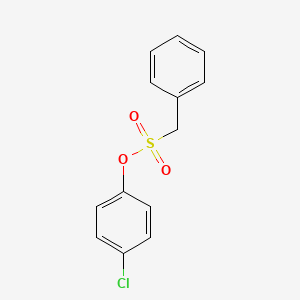
![N-[Bis(ethylsulfanyl)methyl]-1,1-bis(ethylsulfanyl)methanamine](/img/structure/B14634695.png)
![2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate](/img/structure/B14634701.png)
![2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid](/img/structure/B14634702.png)
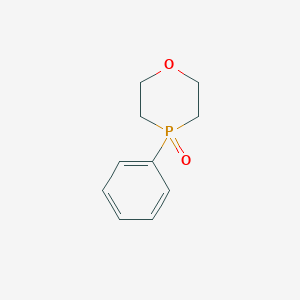

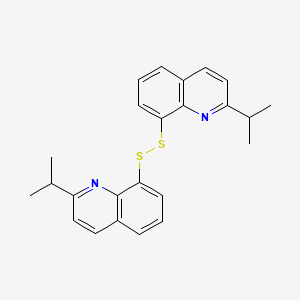
![2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane](/img/structure/B14634731.png)
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-nitrophenyl)methanimine](/img/structure/B14634734.png)
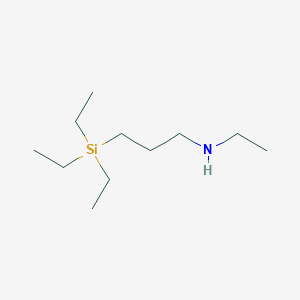
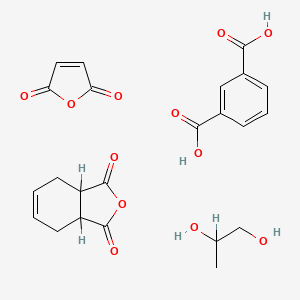
![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634750.png)
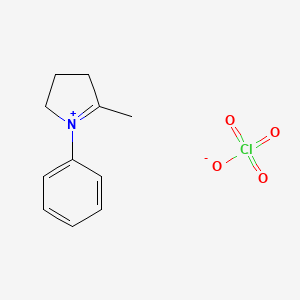
![1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene](/img/structure/B14634772.png)
